(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Catalog No.
S13556371
CAS No.
M.F
C14H13ClF3NO
M. Wt
303.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine ...

Product Name

(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

IUPAC Name

(R)-phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

Molecular Formula

C14H13ClF3NO

Molecular Weight

303.71 g/mol

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1

InChI Key

PVWSWCJDBUKKIP-BTQNPOSSSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)OC(F)(F)F)N.Cl

(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chiral amine compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring. The molecular formula of this compound is C14_{14}H13_{13}ClF3_{3}NO, and it has a molecular weight of 303.71 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the trifluoromethoxy group, which enhances lipophilicity and metabolic stability, making it an attractive building block for complex organic molecules .

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization of the molecule .

The biological activity of (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has been investigated in various studies. Its chiral nature allows it to interact selectively with biological receptors and enzymes, making it a valuable candidate for research into stereoselective interactions. Preliminary studies suggest that it may have potential therapeutic applications targeting neurological and psychiatric disorders, although more research is needed to fully elucidate its biological effects .

The synthesis of (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves several steps:

  • Preparation of 4-(Trifluoromethoxy)benzaldehyde: This serves as the starting material.
  • Reduction: The aldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
  • Amination: The alcohol is converted to the amine through an amination reaction with ammonia or an amine derivative.
  • Resolution: The resulting racemic mixture is resolved to isolate the (R)-enantiomer using chiral resolution techniques.
  • Formation of Hydrochloride Salt: The final step involves converting the amine into its hydrochloride salt by treatment with hydrochloric acid .

(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical agents aimed at treating neurological and psychiatric conditions.
  • Organic Synthesis: As a building block, it is utilized in creating complex organic molecules due to its unique structural properties.
  • Agrochemicals and Specialty Chemicals: Its stability and reactivity make it suitable for developing various industrial chemicals .

Research into the interactions of (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride with biological systems has shown promise. Its chiral nature allows for selective binding to receptors, which is crucial for understanding its pharmacological potential. Studies are ongoing to explore its efficacy and mechanism of action in various biological contexts .

Several compounds share structural similarities with (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride175205-64-80.92
2-(4-(Trifluoromethoxy)phenyl)ethanamine170015-99-30.90
2-Methyl-4-(trifluoromethoxy)aniline86256-59-90.87
(2-(Trifluoromethoxy)phenyl)methanamine175205-64-80.96
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride1208989-29-00.92

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

303.0637762 g/mol

Monoisotopic Mass

303.0637762 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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